T-Lymphocyte Proliferation Inhibition: Periplocoside O vs. Periploside C and Periploside N
In a direct head-to-head panel using concanavalin A-stimulated murine splenocyte T-lymphocyte proliferation, Periplocoside O (designated periploside O, compound 1) exhibited an IC₅₀ of 4.5 μM and a CC₅₀ >50 μM, yielding a selectivity index (SI = CC₅₀/IC₅₀) greater than 11.1 [1]. This directly contrasts with periploside C (compound 12), which showed an IC₅₀ of 0.63 μM and an SI of 82.5 in the same assay, and periploside N (compound 11) with an IC₅₀ of 8.4 μM and an SI of 2.4 [1]. The data demonstrate that Periplocoside O possesses a moderate potency-low selectivity profile distinct from both the highly selective major constituent (periploside C) and the lower-selectivity periploside N [1].
| Evidence Dimension | T-lymphocyte proliferation inhibition (IC₅₀) and selectivity index (SI) |
|---|---|
| Target Compound Data | Periplocoside O: IC₅₀ = 4.5 μM, CC₅₀ > 50 μM, SI > 11.1 |
| Comparator Or Baseline | Periploside C: IC₅₀ = 0.63 μM, SI = 82.5; Periploside N: IC₅₀ = 8.4 μM, SI = 2.4 |
| Quantified Difference | Periplocoside O is ~7.1-fold less potent than periploside C but ~1.9-fold more potent than periploside N. SI is >4.6-fold lower than periploside C and >4.6-fold higher than periploside N. |
| Conditions | ConA-stimulated murine splenocyte T-lymphocyte proliferation assay; CC₅₀ determined on unstimulated splenocytes; cyclosporin A used as positive control (IC₅₀ = 0.08 μM, SI = 56.3). |
Why This Matters
Procurement of Periplocoside O versus periploside C or N directly determines the potency window and cytotoxicity margin in T-cell assays, making it essential for experiments requiring intermediate potency or a specific selectivity profile.
- [1] Wang, L.-Y.; Qin, J.-J.; Chen, Z.-H.; Zhou, Y.; Tang, W.; Zuo, J.-P.; Zhao, W.-M. Absolute Configuration of Periplosides C and F and Isolation of Minor Spiro-orthoester Group-Containing Pregnane-type Steroidal Glycosides from Periploca sepium and Their T-Lymphocyte Proliferation Inhibitory Activities. J. Nat. Prod. 2017, 80 (4), 1102–1109. Table 4. https://doi.org/10.1021/acs.jnatprod.7b00017 View Source
